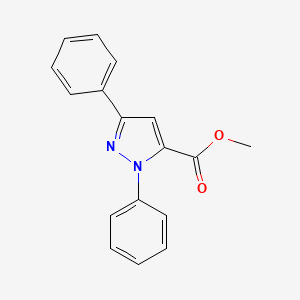
5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid
Overview
Description
“5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid” is a chemical compound with the CAS Number: 790271-13-5 . It has a molecular weight of 340.4 . The IUPAC name for this compound is 5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)benzoic acid .
Synthesis Analysis
The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O5S/c18-15(19)13-11-12(3-4-14(13)16-5-1-2-6-16)23(20,21)17-7-9-22-10-8-17/h3-4,11H,1-2,5-10H2,(H,18,19) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of morpholines involves various chemical reactions. For instance, a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used . In addition, heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis has been reported .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid, due to its complex structure, plays a significant role in the field of chemical synthesis and structural analysis. Research has shown its involvement in the creation of N-substituted thioamides through the interaction with secondary amines under specific conditions, showcasing its versatility in chemical reactions (Fedorovich et al., 2007). Additionally, its derivatives have been synthesized with high yield by reacting O-arylsulfonates with aliphatic bases, such as morpholine and piperidine, indicating its potential in creating various chemical compounds (Stankjavicius et al., 2007).
Pharmacological Synthesis
In pharmacological synthesis, derivatives of this compound have been developed for potential antioxidant and cytotoxic agents. These derivatives were evaluated for in vitro antioxidant activity, showing significant free radical scavenging efficacies, and screened for cancer cell inhibitory potential, highlighting the importance of this compound in developing new therapeutic agents (Mistry et al., 2016).
Crystallography and Molecular Packing
The compound's utility extends to crystallography and molecular packing studies, where its derivatives have been used to analyze the hydrogen-bonding patterns and structural features in proton-transfer compounds. This research contributes to our understanding of molecular interactions and the structural basis of chemical reactivity and stability (Smith et al., 2011).
Novel Synthetic Methods
Moreover, this compound has facilitated the development of novel synthetic methods. For instance, it has been involved in the synthesis of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles through reactions with secondary amines, showcasing its role in introducing new pathways for chemical synthesis (Katritzky et al., 2007).
Environmental and Green Chemistry
Finally, its derivatives have been synthesized under green conditions, emphasizing the move towards more environmentally friendly chemical processes. This approach not only yields high-purity products but also aligns with the principles of green chemistry, making this compound relevant in the pursuit of sustainable chemical practices (Almarhoon et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
Similar anthranilic acid derivatives have been found to activate the heme-enzyme soluble guanylyl cyclase (sgc), an ubiquitous no receptor .
Mode of Action
It’s known that anthranilic acid derivatives can activate sgc in a concentration-dependent and quickly reversible fashion . This activation is additive to activation by NO donors .
Biochemical Pathways
The activation of sGC leads to the generation of cGMP, mediating NO downstream signaling . The compound’s effect on sGC could potentially influence various biochemical pathways regulated by cGMP.
Pharmacokinetics
The introduction of morpholine rings in similar compounds has been suggested to significantly increase their solubility in organic solvents , which could potentially impact their bioavailability.
Result of Action
The activation of sGC and the subsequent increase in cGMP levels can lead to various molecular and cellular effects. For instance, it can induce vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum .
Biochemical Analysis
Biochemical Properties
5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(20)14-12-13(24(21,22)18-8-10-23-11-9-18)4-5-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGMTPYEVSTAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207216 | |
| Record name | 5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
554437-00-2 | |
| Record name | 5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554437-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



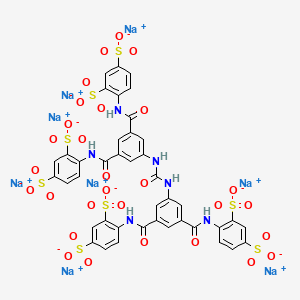

![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B3340326.png)

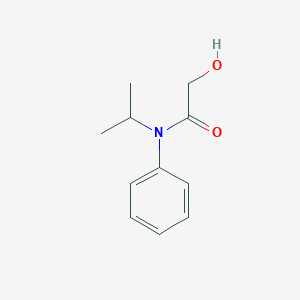
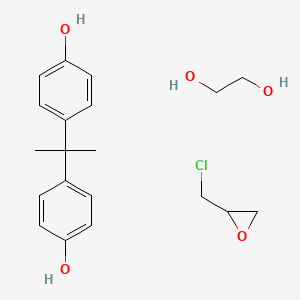
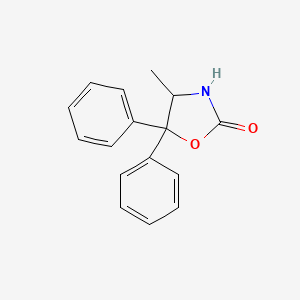
![2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide](/img/structure/B3340341.png)


![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)
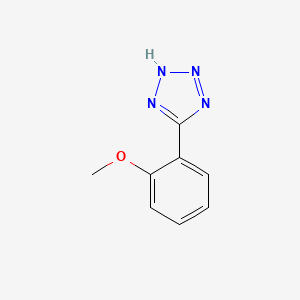
![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)
